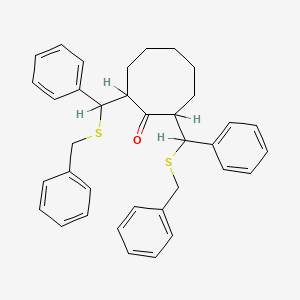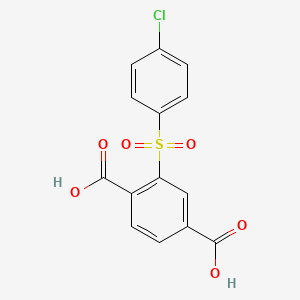
2-(4-Chlorobenzene-1-sulfonyl)benzene-1,4-dicarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Chlorobenzene-1-sulfonyl)benzene-1,4-dicarboxylic acid is an organic compound that features a benzene ring substituted with a chlorobenzene sulfonyl group and two carboxylic acid groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorobenzene-1-sulfonyl)benzene-1,4-dicarboxylic acid typically involves the sulfonation of a chlorobenzene derivative followed by the introduction of carboxylic acid groups. One common method involves the reaction of 4-chlorobenzenesulfonyl chloride with a benzene derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K₂CO₃) in a solvent like dimethylformamide (DMF) at room temperature .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.
化学反応の分析
Types of Reactions
2-(4-Chlorobenzene-1-sulfonyl)benzene-1,4-dicarboxylic acid can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions, where an electrophile replaces a hydrogen atom on the aromatic ring.
Nucleophilic Substitution: The sulfonyl chloride group can be substituted by nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., Cl₂/FeCl₃) and sulfonating agents (e.g., SO₃/H₂SO₄).
Nucleophilic Substitution: Reagents such as amines or alcohols can be used to replace the sulfonyl chloride group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, sulfonation can introduce sulfonic acid groups, while nucleophilic substitution can yield various sulfonamide or sulfonate derivatives .
科学的研究の応用
2-(4-Chlorobenzene-1-sulfonyl)benzene-1,4-dicarboxylic acid has several applications in scientific research:
作用機序
The mechanism of action of 2-(4-Chlorobenzene-1-sulfonyl)benzene-1,4-dicarboxylic acid involves its ability to participate in electrophilic and nucleophilic substitution reactions. The sulfonyl and carboxylic acid groups can interact with various molecular targets, influencing the compound’s reactivity and potential biological activity .
類似化合物との比較
Similar Compounds
4-Chlorobenzenesulfonyl chloride: Shares the sulfonyl chloride group but lacks the carboxylic acid groups.
Benzene-1,4-dicarboxylic acid: Contains the carboxylic acid groups but lacks the sulfonyl chloride group.
Uniqueness
2-(4-Chlorobenzene-1-sulfonyl)benzene-1,4-dicarboxylic acid is unique due to the presence of both sulfonyl and carboxylic acid groups on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
特性
CAS番号 |
51762-82-4 |
|---|---|
分子式 |
C14H9ClO6S |
分子量 |
340.7 g/mol |
IUPAC名 |
2-(4-chlorophenyl)sulfonylterephthalic acid |
InChI |
InChI=1S/C14H9ClO6S/c15-9-2-4-10(5-3-9)22(20,21)12-7-8(13(16)17)1-6-11(12)14(18)19/h1-7H,(H,16,17)(H,18,19) |
InChIキー |
YOTMPGQLMIOCNL-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1S(=O)(=O)C2=C(C=CC(=C2)C(=O)O)C(=O)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


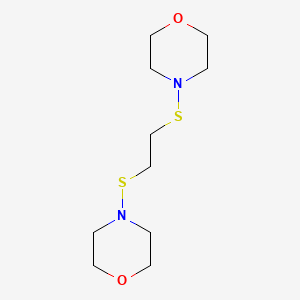
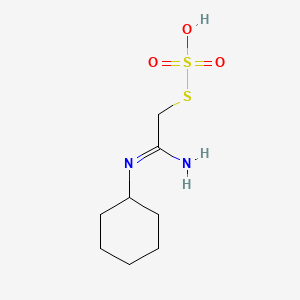
![Dibenzo[c,g]chrysene](/img/structure/B14653188.png)
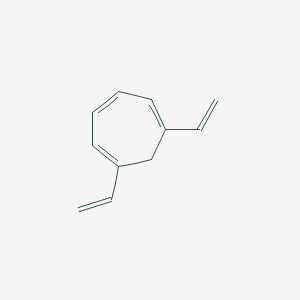
![2-[(Chloroacetyl)oxy]ethyl cyclohex-3-ene-1-carboxylate](/img/structure/B14653201.png)
![[Bicyclo[4.4.1]undeca-1(10),2,4,6,8-pentaen-2-yl]methanol](/img/structure/B14653208.png)
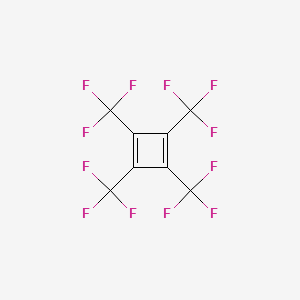
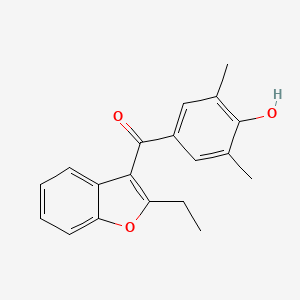
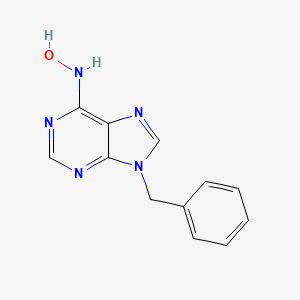
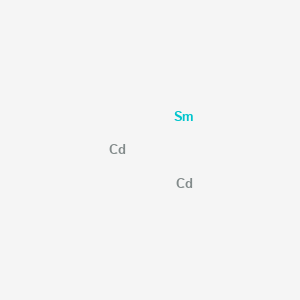
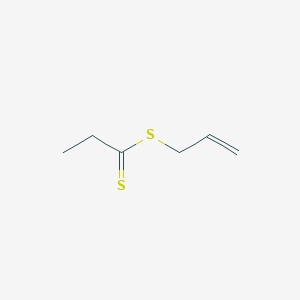
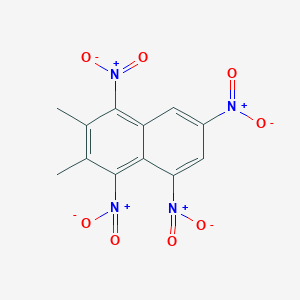
![2-Methyl-1-nitro-4-[(2-nitrophenyl)sulfanyl]benzene](/img/structure/B14653228.png)
